molecular formula C10H14N2O2 B11903975 Methyl 6-(isopropylamino)nicotinate

Methyl 6-(isopropylamino)nicotinate

Cat. No.: B11903975
M. Wt: 194.23 g/mol
InChI Key: OSHDHVVCKJVZCM-UHFFFAOYSA-N
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Description

Methyl 6-(isopropylamino)nicotinate: is a chemical compound with the molecular formula C10H14N2O2 It is a derivative of nicotinic acid, where the carboxyl group is esterified with methanol and the amino group is substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification of 6-nicotinic acid: The synthesis begins with the esterification of 6-nicotinic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to form methyl 6-nicotinate.

    Amination: The methyl 6-nicotinate is then reacted with isopropylamine under reflux conditions to yield methyl 6-(isopropylamino)nicotinate. The reaction is typically carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the reaction rate and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 6-(isopropylamino)nicotinate can undergo oxidation reactions, where the amino group is oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the isopropylamino group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides, thiols, or amines are used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted nicotinates with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential role in modulating biological pathways.
  • Studied for its effects on cellular processes and enzyme activities.

Medicine:

  • Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
  • Investigated for its role in drug delivery systems due to its ability to penetrate biological membranes.

Industry:

  • Used in the production of specialty chemicals and pharmaceuticals.
  • Employed as a reagent in various industrial processes, including catalysis and material synthesis.

Mechanism of Action

The mechanism of action of methyl 6-(isopropylamino)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. It is believed to exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit or activate certain enzymes, resulting in altered metabolic processes. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

    Methyl nicotinate: A simpler ester of nicotinic acid without the isopropylamino group.

    Ethyl nicotinate: An ester of nicotinic acid with an ethyl group instead of a methyl group.

    Isopropyl nicotinate: An ester of nicotinic acid with an isopropyl group instead of a methyl group.

Uniqueness:

  • Methyl 6-(isopropylamino)nicotinate is unique due to the presence of both the ester and isopropylamino groups, which confer distinct chemical and biological properties.
  • The isopropylamino group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with molecular targets.
  • Its unique structure allows for specific interactions with enzymes and receptors, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 6-(propan-2-ylamino)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7(2)12-9-5-4-8(6-11-9)10(13)14-3/h4-7H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHDHVVCKJVZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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